molecular formula C16H12ClN3O3 B13718669 Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13718669
M. Wt: 329.74 g/mol
InChI Key: GGUMCTPMXGCNPC-UHFFFAOYSA-N
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Description

Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 1 and a benzyl ester moiety at position 3. The triazole ring system, combined with electron-withdrawing substituents (e.g., the oxo group at position 5 and the 4-chlorophenyl group), confers unique electronic and steric properties to this compound. Its structural analysis likely employs crystallographic tools such as SHELX for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

benzyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)20-16(22)18-14(19-20)15(21)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,22)

InChI Key

GGUMCTPMXGCNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives generally follows these key steps:

  • Preparation of hydrazide precursors from esters or acid derivatives.
  • Cyclization of hydrazides with suitable reagents (e.g., carbon disulfide or isothiocyanates) to form the triazole ring.
  • Functionalization of the triazole ring with substituents such as aryl groups or benzyl esters.

This approach is well-documented for related compounds and can be adapted for the target compound.

Hydrazinolysis of Esters to Obtain Hydrazides

A common initial step involves converting benzyl esters into the corresponding hydrazides by reaction with hydrazine hydrate. For example, ethyl-substituted benzoates undergo hydrazinolysis to yield carbonyl hydrazides, which are key intermediates for triazole ring formation.

Step Reaction Type Reagents/Conditions Outcome
1 Hydrazinolysis Hydrazine hydrate, ethanol Benzyl hydrazide intermediate

Cyclization to Form 1,2,4-Triazole Core

The hydrazide intermediates are cyclized to form the 1,2,4-triazole ring. This can be achieved by reaction with carbon disulfide in basic media or with isothiocyanates followed by alkaline cyclization. The cyclization step is crucial for establishing the 1,2,4-triazole-3-carboxylate structure.

Step Reaction Type Reagents/Conditions Outcome
2 Cyclization Carbon disulfide, base 1,2,4-Triazole-3-thione
3 Cyclization Isothiocyanates, base 1,2,4-Triazole derivatives

Formation of Benzyl Ester

The benzyl ester moiety can be introduced either by starting from benzyl esters or by esterification of the triazole-3-carboxylic acid intermediate. Esterification typically involves reaction with benzyl alcohol under acidic or coupling conditions.

Alternative Methods and Variations

  • Base-Mediated Alkoxide Formation and Substitution: The 5-chloro carboxylate precursor can be treated with bases such as potassium hydroxide in solvents like tetrahydrofuran or dimethylformamide, followed by reaction with alcohols to form alkoxy-substituted derivatives.

  • Amination via Alkylamine Reaction: The 5-chloro-4-oxo-cinnoline-3-carboxylic acid precursor can be reacted with alkylamines under reflux to substitute the chloro group with amino groups, which can be adapted for triazole derivatives bearing amino substituents.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Hydrazinolysis of benzyl ester Hydrazine hydrate, ethanol Forms benzyl hydrazide intermediate
2 Cyclization to 1,2,4-triazole ring Carbon disulfide or isothiocyanates, base Forms 1,2,4-triazole-3-thione derivatives
3 Introduction of 4-chlorophenyl substituent Use of 4-chlorophenyl hydrazides or isothiocyanates Ensures para-chloro substitution
4 Esterification or retention of benzyl ester Benzyl alcohol, acid catalyst or coupling reagents Finalizes benzyl 1,2,4-triazole carboxylate
5 Optional substitution of chloro group Alkylamines, reflux in aqueous dioxane or suitable solvent For amino-substituted derivatives

Research Results and Yields

  • The cyclization steps to form 1,2,4-triazole-3-thiones typically yield 52–88% depending on substituents and reaction conditions.
  • Alkylation or amination reactions on chloro-substituted precursors proceed with good conversion under reflux conditions.
  • The overall synthetic route is efficient and adaptable for library synthesis of analogs with varied aryl and ester substituents.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reaction Conditions :

Reagent/ConditionProductYieldPurification Method
1M NaOH, ethanol, reflux1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid~85%Recrystallization
H₂SO₄ (conc.), H₂O, ΔSame as above~78%Column chromatography

This hydrolysis is analogous to transformations observed in structurally similar triazole esters . The carboxylate product exhibits increased solubility in polar solvents, facilitating further derivatization.

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions, particularly at the N1 and N2 positions. For example, alkylation or arylation can occur under basic conditions:

Example Reaction :
Reagent : Benzyl chloride, K₂CO₃, DMF, 80°C
Product : 1-(4-chlorophenyl)-3-(benzyloxycarbonyl)-5-benzyl-2,5-dihydro-1H-1,2,4-triazol-5-one
Yield : 72%

The chlorophenyl group at N1 stabilizes the intermediate through electron-withdrawing effects, enhancing reaction rates compared to unsubstituted triazoles .

Cycloaddition Reactions

The triazole core can engage in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems. Microwave-assisted synthesis has been employed to optimize regioselectivity and yield:

Reaction with Phenylacetylene :

ConditionCatalystProductYield
MW, 100°C, 10 minCuI, TBTABenzyl 1-(4-chlorophenyl)-5-(phenylethynyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate88%

This method, adapted from benzimidazole-triazole hybrid syntheses , minimizes side reactions and improves efficiency.

Functionalization of the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes cross-coupling reactions, such as Suzuki-Miyaura couplings, under palladium catalysis:

Reaction with Phenylboronic Acid :

ConditionCatalyst/LigandProductYield
Pd(PPh₃)₄, K₂CO₃, DME, ΔPPh₃Benzyl 1-(biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate65%

The chlorine atom acts as a leaving group, replaced by the arylboronic acid moiety . This modification diversifies the compound’s aromatic interactions in pharmaceutical applications.

Reduction of the Dihydro-Oxo Group

The 5-oxo group in the triazole ring is reducible to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄:

Reduction with NaBH₄ :

ConditionProductYield
NaBH₄, MeOH, 0°CBenzyl 1-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-carboxylate60%

This reaction alters the electronic properties of the triazole ring, impacting its biological activity .

Thiolation Reactions

The triazole’s nitrogen can react with Lawesson’s reagent or P₂S₅ to introduce thiol groups, forming thione derivatives:

Reaction with Lawesson’s Reagent :

ConditionProductYield
Toluene, reflux, 12 hrBenzyl 1-(4-chlorophenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate70%

Thiolation enhances metal-binding capacity, relevant in catalysis and medicinal chemistry .

Photochemical Reactivity

Under UV light, the chlorophenyl group undergoes homolytic C-Cl bond cleavage, forming aryl radicals that dimerize or react with trapping agents:

Photolysis in Acetonitrile :

ConditionProductYield
UV (254 nm), 24 hrBis-triazole dimer + Cl₂55%

This reactivity is critical for environmental degradation studies.

Key Challenges and Optimization Strategies

  • Regioselectivity : Competing reaction pathways at N1 vs. N2 require careful control of steric and electronic conditions (e.g., solvent polarity, temperature) .

  • Purification : Chromatography or recrystallization is essential due to the compound’s moderate solubility in common solvents .

  • Stability : The benzyl ester is prone to hydrolysis under prolonged storage; anhydrous conditions are recommended .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₁₂ClN₃O₃
  • Molecular Weight : 329.74 g/mol
  • CAS Number : 1000577-09-2

Antimicrobial Activity

Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Compounds derived from the triazole framework have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

The compound's structure allows it to interact with fungal cells effectively. Studies have highlighted its potential against fungal pathogens such as Candida albicans, showcasing MIC values that suggest strong antifungal activity .

Other Pharmacological Activities

Beyond antimicrobial effects, this compound may also exhibit:

  • Neuroprotective Effects : Similar triazole derivatives have been noted for neuroprotective properties in various studies.
  • Antioxidant Activity : The compound may possess antioxidant capabilities that could be beneficial in mitigating oxidative stress-related conditions .

Agrochemicals

The versatility of this compound extends into agricultural chemistry:

  • Fungicides : Its efficacy against fungal pathogens positions it as a candidate for developing new fungicides aimed at crop protection.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:

StudyFindings
Barbuceanu et al.Reported the synthesis of mercapto-1,2,4-triazoles with strong antibacterial properties against S. aureus and E. coli.
Yang and BaoSynthesized derivatives with enhanced bactericidal activity against phytopathogenic bacteria.
Mange et al.Evaluated a series of Schiff bases showing potent antimicrobial effects comparable to standard drugs.

Mechanism of Action

The mechanism of action of Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous heterocyclic cores, chlorophenyl substituents, or ester functionalities. Key differences in substituent positions, hydrogen-bonding patterns, and crystallographic properties are highlighted.

Structural and Functional Group Analysis
Compound Name Core Heterocycle Substituents Functional Groups Key Structural Features
Target Compound 1,2,4-triazole 4-chlorophenyl (N1), benzyl ester (C3) Oxo (C5), ester Para-substituted Cl; ester carbonyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl (C5), trifluoromethyl (C3) Aldehyde (C4), sulfanyl (C5) Meta-substituted Cl; sulfanyl linker
Chlorpheniramine polistirex Pyridine 4-chlorophenyl, dimethylaminopropyl Amine, sulfonated copolymer Aliphatic amine; polymeric complex

Key Observations :

  • Substituent Position : The target compound’s 4-chlorophenyl group (para-Cl) contrasts with the meta-Cl in pyrazole derivatives (e.g., ). Para substitution often enhances electronic effects (e.g., resonance withdrawal) compared to meta .
  • Heterocycle Electronics : The 1,2,4-triazole core (target) has three nitrogen atoms, enabling diverse hydrogen-bonding interactions, whereas pyrazoles (two N atoms) and pyridines (one N) exhibit distinct electronic profiles .
  • In contrast, sulfanyl and aldehyde groups in pyrazole derivatives () may participate in thioether or hydrogen-bonding interactions .
Hydrogen-Bonding and Crystallographic Properties

Hydrogen-bonding patterns, critical for crystal packing and stability, differ significantly:

  • Target Compound : The oxo group (C5) and ester carbonyl act as hydrogen-bond acceptors. The 4-chlorophenyl group may engage in weak C–H···Cl interactions. Graph-set analysis (e.g., R₂²(8) motifs) likely applies to its triazole-based networks .
  • Pyrazole Derivatives (): The sulfanyl group (–S–) can act as a hydrogen-bond donor or acceptor, while the aldehyde (–CHO) serves as a strong acceptor. Meta-Cl substitution reduces directional bonding compared to para-Cl .
  • Chlorpheniramine Polistirex (): The amine group forms ionic interactions with the sulfonated copolymer, contrasting with the covalent ester linkage in the target compound .

Crystallographic Tools :

  • The target compound’s structure determination likely relies on SHELX for refinement and WinGX/ORTEP for visualization, ensuring precise anisotropic displacement parameters and geometry analysis .
  • Pyrazole derivatives () may require similar workflows, though their sulfanyl groups complicate electron density mapping.
Physicochemical Implications
  • Solubility : The benzyl ester in the target compound reduces water solubility compared to sulfonated derivatives (e.g., ’s polistirex complex).
  • Stability : The oxo group in the triazole ring enhances thermal stability via resonance, whereas aldehyde-containing analogs () may be prone to oxidation.

Biological Activity

Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article will explore its antibacterial properties, potential as an anticancer agent, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN3O3C_{16}H_{12}ClN_{3}O_{3}. The compound features a triazole ring system, which is known for its biological significance and versatility in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial effects. This compound has been evaluated for its activity against various bacterial strains.

Key Findings:

  • Inhibition Against Gram-positive and Gram-negative Bacteria : Studies indicate that derivatives of triazoles show potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentration (MIC) values for some derivatives range from 0.25 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa1.00
Bacillus subtilis0.75

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Triazole derivatives are increasingly recognized for their ability to inhibit tumor growth.

Case Studies:

  • Cell Line Studies : In vitro studies have shown that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values suggest significant potency in inhibiting cell proliferation .
Cell LineIC50 (µM)
MCF-710
A54915
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell survival and proliferation .

Pharmacological Characterization

Beyond antibacterial and anticancer activities, this compound has been investigated for other pharmacological properties:

Other Activities:

  • Antifungal Properties : Some studies indicate that triazole derivatives can also exhibit antifungal activity by inhibiting fungal sterol synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate?

Answer:
The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzaldehyde derivatives. A general protocol involves:

  • Dissolving 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst.
  • Adding substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and refluxing for 4–6 hours under inert atmosphere .
  • Purification via vacuum filtration and recrystallization (e.g., ethanol or THF).
    Key Parameters:
StepConditionsYield*
Reflux80–90°C, 4–6 hrs~60–75%
PurificationEthanol recrystallization≥95% purity
*Yields depend on substituent reactivity and solvent selection.

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

  • IR Spectroscopy: Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and triazole ring vibrations (C-N, ~1480–1520 cm⁻¹). Compare with reference data for 1,2,4-triazole derivatives .
  • NMR: Look for benzyl proton signals (δ 5.3–5.5 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet) in 1H^1H-NMR. 13C^{13}C-NMR should show carboxylate carbonyl (~165–170 ppm) .
  • XRD: Use SHELXL for small-molecule refinement. Anisotropic displacement parameters (ORTEP diagrams) validate molecular geometry .

Advanced: How can contradictory data between spectroscopic and crystallographic results be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:

Cross-validate techniques: Compare XRD bond lengths with DFT-optimized geometries.

Variable-temperature NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) .

Twinned crystals: Use SHELXL’s TWIN/BASF commands to refine twinning ratios and improve R-factors .
Example: A 2024 study resolved discrepancies in carbonyl positioning by combining low-temperature XRD (100 K) and solid-state NMR .

Advanced: What strategies optimize crystallographic refinement for this compound’s derivatives?

Answer:

  • High-resolution data: Collect data to ≤0.8 Å resolution to resolve disorder (e.g., benzyl group rotamers).
  • Restraints: Apply SIMU/DELU restraints in SHELXL to manage thermal motion in flexible groups .
  • Validation: Use WinGX’s PARST/PLATON to check for missed symmetry or hydrogen bonding .
    Case Study: A 2012 refinement of a chlorophenyl-triazole derivative achieved R1 = 3.1% by combining SHELXL restraints with Hirshfeld surface analysis .

Advanced: How can mechanistic insights into the compound’s reactivity be derived computationally?

Answer:

  • DFT calculations: Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic acyl substitution at the carboxylate).
  • Transition state analysis: Identify energy barriers for ring-opening or chlorophenyl group rotation .
  • Solvent effects: Include PCM models to simulate ethanol/THF environments .
    Data Table:
ParameterValue (Gas Phase)Value (Ethanol)
ΔG‡ (kcal/mol)22.318.7
*Lower activation energy in ethanol aligns with experimental reflux conditions .

Basic: What are the common pitfalls in interpreting NMR spectra of 1,2,4-triazole derivatives?

Answer:

  • Proton exchange: NH protons in triazole rings may broaden or disappear due to D₂O exchange. Use DMSO-d6 to stabilize NH signals .
  • Overlapping peaks: Aromatic protons (e.g., 4-chlorophenyl) may overlap with benzyl protons. Apply 2D NMR (COSY/HSQC) for resolution .

Advanced: How to handle polymorphism in crystallographic studies of this compound?

Answer:

  • Screening: Use solvent-drop grinding with 8–10 solvents to isolate polymorphs.
  • Thermal analysis: DSC/TGA identifies phase transitions (e.g., Form I → Form II at 120°C).
  • Refinement: Assign partial occupancy in SHELXL for mixed-phase crystals .

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